REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])(Cl)Cl.[NH3:6]>C1(C)C=CC=CC=1>[CH3:1][Si:2]1([CH3:5])[NH:6][Si:2]([CH3:5])([CH3:1])[NH:6][Si:2]([CH3:5])([CH3:1])[NH:6]1
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-ml, four-necked flask equipped with a stirrer, dry ice/acetone condenser
|
Type
|
CUSTOM
|
Details
|
At the end of reaction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove ammonium chloride resulting
|
Type
|
CUSTOM
|
Details
|
from the reaction
|
Type
|
DISTILLATION
|
Details
|
The filtrate was subjected to vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |